

Reasons for the discontinuation of Bavisant clinical trials for ADHD.

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Compound of Interest

Compound Name: **Bavisant**

Cat. No.: **B1667764**

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Bavisant (JNJ-31001074) for ADHD: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of **Bavisant** (JNJ-31001074) clinical trials for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Bavisant** clinical trials for ADHD?

A1: The primary reason for the discontinuation of **Bavisant**'s development for ADHD was the failure to demonstrate significant clinical efficacy in a key Phase 2 clinical trial (NCT00880217). [1][2] In this study, **Bavisant** did not show a statistically significant improvement in ADHD symptoms compared to placebo.[2][3] Notably, the active comparators used in the trial, atomoxetine and OROS methylphenidate, both demonstrated clear therapeutic benefits, further highlighting the lack of efficacy of **Bavisant**.[1]

Q2: At what stage of clinical development was **Bavisant** for ADHD discontinued?

A2: **Bavisant**'s development for ADHD was discontinued after a Phase 2 clinical trial. Johnson & Johnson, the initial developer, also discontinued its development for narcolepsy.

Subsequently, the compound, re-designated as BEN-2001, was investigated by BenevolentAI for Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease.

Q3: What was the proposed mechanism of action for **Bavisant** in treating ADHD?

A3: **Bavisant** is a potent and selective antagonist or inverse agonist of the histamine H3 (H3R) receptor. The H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, **Bavisant** was hypothesized to increase the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, which are involved in promoting wakefulness and enhancing cognitive functions relevant to ADHD.

Troubleshooting Guide for Experimental Data Interpretation

Issue: Difficulty in reconciling the preclinical promise of H3 receptor antagonists with the clinical trial outcome of **Bavisant**.

Troubleshooting Steps:

- Review the Efficacy Data: The primary efficacy endpoint in the key Phase 2 trial (NCT00880217) was the change from baseline in the total ADHD Rating Scale, Fourth Edition (ADHD-RS-IV) score. As shown in Table 1, the improvements observed with **Bavisant** were not statistically superior to the placebo response.
- Consider the Dose-Response Relationship: While there was a non-significant trend towards improvement with increasing doses of **Bavisant**, the highest dose (10 mg/day) did not achieve statistical significance ($p=0.161$). This lack of a clear dose-response relationship can indicate a limited therapeutic window or a fundamental lack of efficacy for the target indication.
- Analyze the Safety and Tolerability Profile: As detailed in Table 2, the higher dosage of **Bavisant** (10 mg/day) was less well-tolerated, with a notably higher rate of discontinuation due to treatment-emergent adverse events (TEAEs) compared to placebo and the lower **Bavisant** doses. This suggests that escalating the dose to potentially achieve efficacy might be limited by tolerability issues.

- Compare with Active Comparators: The significant improvement observed with atomoxetine and OROS methylphenidate in the same study provides a benchmark for expected efficacy in this patient population and underscores **Bavisant**'s failure to meet this standard.

Data Presentation

Table 1: Primary Efficacy Results of the Phase 2 Clinical Trial (NCT00880217)

Treatment Group	Mean Change from Baseline in Total ADHD- RS-IV Score (Day 42)	p-value vs. Placebo
Placebo	-8.8	-
Bavisant 1 mg/day	-9.3	Not performed
Bavisant 3 mg/day	-11.2	Not performed
Bavisant 10 mg/day	-12.2	0.161

*Based on a step-down closed testing procedure, statistical comparisons for the 1 mg/day and 3 mg/day groups with placebo were not performed because the 10 mg/day group was not statistically superior to placebo.

Table 2: Safety and Tolerability Data from the Phase 2 Clinical Trial (NCT00880217)

Treatment Group	Incidence of Total TEAEs (%)	Discontinuations due to TEAEs (%)
Placebo	58.9	2.7
Bavisant 1 mg/day	61.8	4.4
Bavisant 3 mg/day	82.4	7.4
Bavisant 10 mg/day	89.0	19.2
Atomoxetine 80 mg/day	83.8	10.8
OROS Methylphenidate 54 mg/day	82.4	8.8

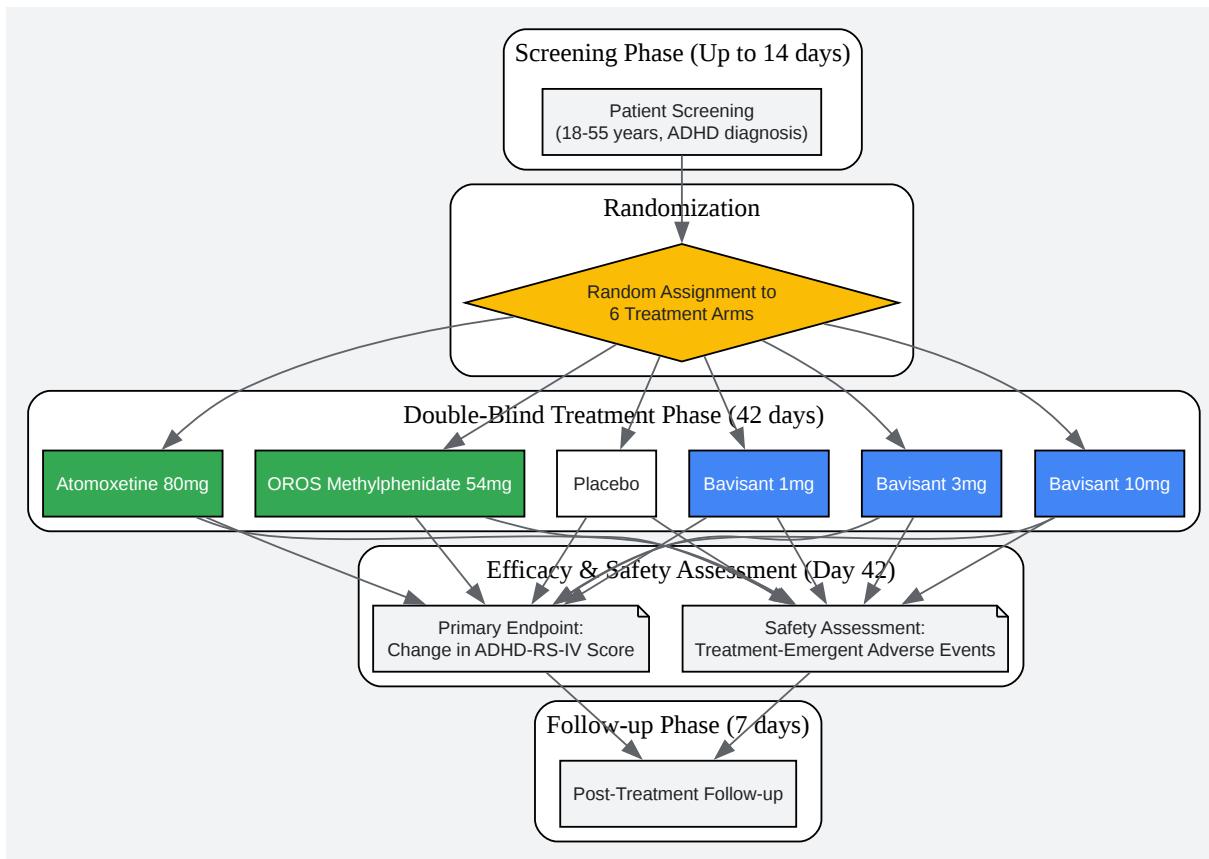
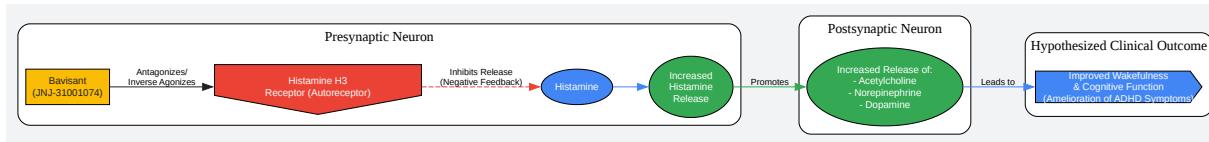
Experimental Protocols

Methodology for the Key Phase 2 Clinical Trial (NCT00880217):

- Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.
- Study Duration: The trial consisted of a screening phase of up to 14 days, a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up phase.
- Participant Population: Men and women aged 18-55 years with an established diagnosis of ADHD confirmed by clinician and self-report diagnostic measures. The mean age of participants was 33.9 years, and they were predominantly White men.
- Intervention Groups: Participants were randomly assigned to one of six treatment groups: placebo, **Bavisant** (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine hydrochloride (80 mg/day), or osmotic-release oral system (OROS) methylphenidate hydrochloride (54 mg/day).
- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total ADHD-RS-IV score at day 42.

- Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs).

Visualizations



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